5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide
Description
5-(2,4-Dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide is a synthetic small molecule featuring a furan-3-carboxamide core substituted with a 2,4-dichlorophenyl group at position 5, a methyl group at position 2, and a 2-hydroxyethylamine moiety at the carboxamide position. The 2,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and lipophilicity, which enhance receptor binding and membrane permeability .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-8-11(14(19)17-4-5-18)7-13(20-8)10-3-2-9(15)6-12(10)16/h2-3,6-7,18H,4-5H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBXDKIIJBBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction where an appropriate hydroxyethylating agent reacts with the furan ring.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
AM4113 (Pyrazole Carboxamide)
AM4113 (5-(4-alkylphenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) shares the 2,4-dichlorophenyl group but replaces the furan core with a pyrazole ring. Pyrazole derivatives often exhibit enhanced metabolic stability compared to furans due to reduced susceptibility to oxidative degradation.
CDMPO (Pyrazole-Oxacetamide)
CDMPO (2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide) features dual chlorophenyl groups and a 2-hydroxyethyl substituent. Its anti-inflammatory activity in microglial cells highlights the importance of the hydroxyethyl group in modulating neuroinflammation, a property that may extend to structurally related furan carboxamides .
N-{[5-(2,4-Dichlorophenyl)-2-Furyl]Methyl}-3-Nitropyridin-2-Amine
This compound retains the 2,4-dichlorophenyl-furan motif but replaces the carboxamide with a nitropyridinamine group. The nitro group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce metabolic half-life compared to carboxamide derivatives .
Furan-3-Carboxamide Derivatives
5-(3-Chlorophenyl)-N-[4-(Diethylamino)Phenyl]Furan-2-Carboxamide
This analog substitutes the 2,4-dichlorophenyl group with a 3-chlorophenyl moiety and replaces the hydroxyethylamine with a diethylamino-phenyl group.
5-[(4-Chloro-3-Methylphenoxy)Methyl]-N-[4-(Diethylamino)Phenyl]Furan-2-Carboxamide
The addition of a phenoxymethyl linker and methyl group at the 3-position of the chlorophenyl ring introduces conformational flexibility. However, the diethylamino group’s strong electron-donating effects may reduce binding affinity to hydrophobic pockets compared to the hydroxyethyl group .
Hydroxyethyl-Substituted Compounds
The 2-hydroxyethyl group in the target compound contrasts with the acetoxyethyl substituents seen in pyrimidinone derivatives (e.g., 5-(2-acetoxyethyl)-2,4-dimethoxypyrimidine). Hydroxyethyl groups enhance hydrogen-bonding capacity, improving solubility and reducing plasma protein binding compared to acetylated analogs, which may prioritize membrane permeability over bioavailability .
Comparative Data Table
Research Findings and Implications
- Receptor Binding: The 2,4-dichlorophenyl group is critical for interactions with hydrophobic binding pockets in targets like cannabinoid receptors (e.g., CB1/CB2), though furan derivatives may exhibit lower affinity than pyrazole analogs due to differences in ring electronegativity .
- Solubility vs. Permeability: The 2-hydroxyethyl group in the target compound balances aqueous solubility and membrane permeability, whereas diethylamino or piperidinyl groups in analogs favor lipid-rich environments .
- Therapeutic Potential: Structural similarities to CDMPO suggest possible applications in neuroinflammation, though furan carboxamides may require optimization for oxidative stability .
Biological Activity
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide, also known by its CAS number 875286-75-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its structure suggests potential interactions with microbial cell membranes or specific metabolic pathways.
-
Anti-inflammatory Properties :
- Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response.
-
Anticancer Potential :
- Research has indicated that derivatives of similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival.
- Modulation of Signal Transduction Pathways : It may interfere with pathways that regulate inflammation and cell growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Mechanism |
|---|---|---|
| 5-(2,4-Dichlorophenyl) derivative | High | Enzyme inhibition |
| N-(2-Hydroxyethyl) modification | Moderate | Signal transduction modulation |
| 2-Methylfuran core | Variable | Membrane interaction |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial properties of the compound against various strains of bacteria and fungi. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections . -
Anti-inflammatory Mechanism Investigation :
Another research focused on the anti-inflammatory effects where the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro. This suggests a promising application in managing inflammatory diseases . -
Cancer Cell Line Testing :
In vitro tests on cancer cell lines demonstrated that the compound could induce apoptosis at low micromolar concentrations, showcasing its potential as an anticancer agent. Further studies are required to elucidate the precise mechanisms involved .
Q & A
Q. What are the recommended protocols for synthesizing 5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide, and how can reaction yields be optimized?
Synthesis typically involves coupling 2,4-dichlorophenyl derivatives with furan-3-carboxamide precursors under alkaline conditions. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using 2,4-dichlorophenol and furan-2-carboxylic acid with bases like K₂CO₃ . Optimization strategies include:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl and hydroxyethyl groups). For example, aromatic protons in dichlorophenyl appear as doublets in δ 7.2–7.8 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase at 1 mL/min, UV detection at 254 nm .
- Mass spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 368.7 (calculated for C₁₅H₁₄Cl₂NO₃).
Q. What safety precautions are critical when handling this compound in laboratory settings?
Referencing GHS classifications for structurally similar carboxamides:
- Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- PPE : Nitrile gloves, lab coat, and ANSI-approved safety goggles. Use fume hoods for powder handling.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods be applied to predict the reactivity and regioselectivity of this compound in novel reactions?
- Quantum chemical calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model electrophilic substitution pathways on the dichlorophenyl ring.
- Reaction path screening : Tools like GRRM17 or AFIR can identify low-energy transition states for furan ring functionalization .
- Machine learning : Train models on PubChem data to predict solubility or bioactivity based on substituent effects .
Q. How should researchers design assays to evaluate the biological activity of this compound, particularly in antimicrobial or anti-inflammatory contexts?
- Antimicrobial assays : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution. Include positive controls (e.g., ciprofloxacin) .
- Anti-inflammatory models : Measure COX-2 inhibition via ELISA (IC₅₀) or use LPS-induced RAW 264.7 macrophages to quantify TNF-α suppression .
- Dose-response curves : Test concentrations from 1 μM to 100 μM, with triplicate replicates to ensure statistical significance.
Q. How can contradictory data in literature regarding this compound’s metabolic stability be resolved?
- In vitro assays : Compare hepatic microsomal stability (human vs. rat) using LC-MS/MS to quantify parent compound depletion.
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation via radio-HPLC .
- Cross-study validation : Replicate conflicting experiments under standardized conditions (pH 7.4, 37°C) to isolate variables like buffer composition .
Q. What strategies are recommended for scaling up synthesis while minimizing impurities?
- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation (e.g., azo intermediates in analogous compounds ).
- Design of experiments (DoE) : Optimize parameters (stoichiometry, mixing rate) via response surface methodology.
- Crystallization engineering : Use anti-solvent (e.g., heptane) addition to enhance crystal purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
